molecular formula C24H23N3O4S2 B2704042 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide CAS No. 898457-14-2

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide

Cat. No.: B2704042
CAS No.: 898457-14-2
M. Wt: 481.59
InChI Key: COUPRXLGFGLCFC-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a heterocyclic compound featuring a 7-membered cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a benzamide moiety at position 2. The benzamide is further modified with a 4-methoxyphenylsulfonamido group, which introduces hydrogen-bonding capabilities and influences electronic properties. This compound is of interest in medicinal chemistry due to structural similarities with kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-31-18-11-13-19(14-12-18)33(29,30)27-17-9-7-16(8-10-17)23(28)26-24-21(15-25)20-5-3-2-4-6-22(20)32-24/h7-14,27H,2-6H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUPRXLGFGLCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against specific diseases.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a cyano group and a sulfonamide moiety. Its IUPAC name is indicative of its complex structure:

PropertyValue
Molecular Formula C19H20N2O3S
Molecular Weight 356.44 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multiple steps that include cyclization reactions to form the cycloheptathiophene ring and subsequent functionalization to introduce the sulfonamide and cyano groups. The synthetic routes are crucial for optimizing yield and purity for biological testing.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in various studies .

The biological activity is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of the sulfonamide group suggests potential inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

Case Studies and Research Findings

  • Anti-Tubercular Activity : A study evaluated several benzamide derivatives for their anti-tubercular properties. Among them, compounds similar to the target compound exhibited promising activity against Mycobacterium tuberculosis with favorable IC90 values indicating effective inhibition at low concentrations .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) showed that the most active compounds were non-toxic at concentrations that inhibited bacterial growth effectively . This highlights the potential of these compounds for therapeutic applications without significant side effects.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins. Molecular docking simulations indicate that the compound can effectively bind to sites critical for bacterial survival and proliferation .

Summary of Biological Activities

Activity TypeObservations
Antimicrobial Significant activity against M. tuberculosis with low IC50 values .
Cytotoxicity Non-toxic to HEK-293 cells at effective concentrations .
Molecular Interaction Favorable binding profiles in docking studies suggest therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Cyclohepta[b]thiophene 3-Cyano, 4-(4-methoxyphenylsulfonamido)benzamide Under investigation
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) Cyclopenta[b]thiophene 3-Cyano, 2-(sulfamoylphenylamino)acetamide Antiproliferative (MCF7 cells)
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide Cyclohepta[b]thiophene 3-Cyano, 2-chlorobenzamide Not reported
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide Cyclopenta[b]thiophene 3-Cyano, 4-bromo-3-(piperidinylsulfonyl)benzamide Not reported

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (XLogP3) Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
Target Compound ~480 ~4.2* 2 / 6 ~110
2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)benzamide 330.8 5.4 1 / 3 81.1
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(sulfamoylphenylamino)acetamide (24) ~450 ~3.8* 3 / 7 ~130

*Estimated based on structural analogs.

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